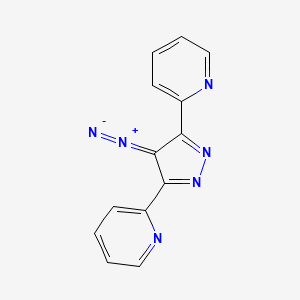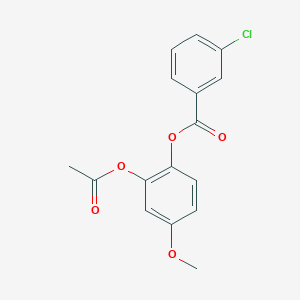
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or amines are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions
Major Products
Hydrolysis: 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids
Applications De Recherche Scientifique
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chlorobenzoic acid: A monochlorobenzoic acid with similar structural features but lacks the acetyloxy and methoxy groups.
2,3-dichlorobenzoate: Contains two chlorine atoms on the benzoate ring, leading to different chemical properties.
4-methoxybenzoic acid: Contains a methoxy group but lacks the acetyloxy and chlorobenzoate moieties .
Uniqueness
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and methoxy groups, along with the chlorobenzoate moiety, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
922716-06-1 |
|---|---|
Formule moléculaire |
C16H13ClO5 |
Poids moléculaire |
320.72 g/mol |
Nom IUPAC |
(2-acetyloxy-4-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-15-9-13(20-2)6-7-14(15)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
Clé InChI |
WOMAASUDOZEFIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



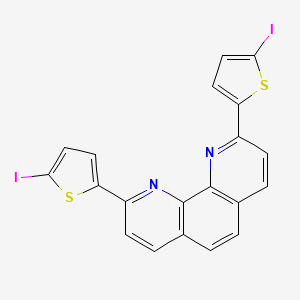
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)

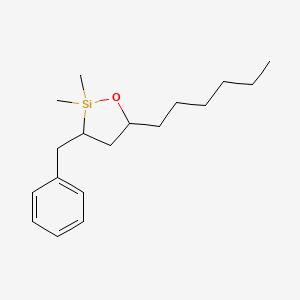
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
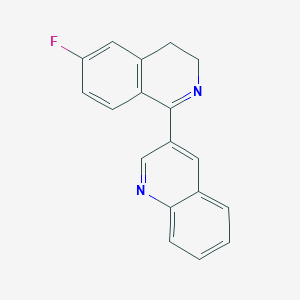
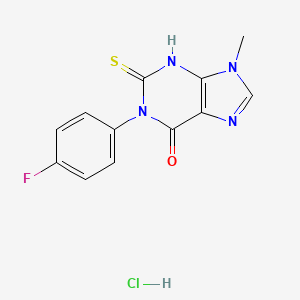
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
